3-Benzoyl-4-methoxyaniline hydrochloride
Description
3-Benzoyl-4-methoxyaniline hydrochloride is an aryl-substituted aniline derivative characterized by a benzoyl group at the 3-position and a methoxy group at the 4-position of the benzene ring, with a hydrochloride salt enhancing its solubility and stability. The hydrochloride salt formulation is common in pharmaceuticals to improve bioavailability and facilitate synthesis .
Properties
IUPAC Name |
(5-amino-2-methoxyphenyl)-phenylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10;/h2-9H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEZZSDESAPJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzoyl-4-methoxyaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antibacterial, antiviral, and anticancer effects.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyaniline with benzoyl chloride under basic conditions. This process yields the target compound along with hydrochloric acid as a byproduct. The purity and yield of the compound can be optimized through recrystallization techniques.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against various pathogenic bacteria. A study conducted by Rbaa et al. evaluated its efficacy against six strains of bacteria, demonstrating significant inhibition zones comparable to standard antibiotics. The compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis, a common mechanism among antibacterial agents .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Escherichia coli | 20 | 24 |
| Staphylococcus aureus | 22 | 25 |
| Klebsiella pneumoniae | 21 | 27 |
Antiviral Activity
In vitro studies have shown that this compound possesses antiviral activity against several viruses. Its mechanism involves interference with viral replication processes. For instance, derivatives of the compound have demonstrated effective inhibition of H5N1 virus growth, showing potential for further development as an antiviral agent .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. In a study assessing its cytotoxic effects, the compound exhibited an IC50 value in the low micromolar range against human cancer cells, indicating promising activity. The mechanism appears to involve induction of apoptosis and cell cycle arrest in cancer cells .
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| HCT-116 | 2.1 | Doxorubicin: 3.2 |
| MCF-7 | 2.5 | Doxorubicin: 3.5 |
Case Study 1: Antibacterial Efficacy
A comprehensive study on the antibacterial efficacy of this compound highlighted its effectiveness against multidrug-resistant strains of Pseudomonas aeruginosa. The results showed a significant reduction in bacterial growth, suggesting that this compound could be a valuable addition to the arsenal against antibiotic resistance .
Case Study 2: Antiviral Applications
Another study focused on the antiviral properties of compounds derived from anilines, including this compound. The findings indicated that modifications to the aniline structure could enhance antiviral potency, paving the way for new therapeutic agents against viral infections .
Scientific Research Applications
Medicinal Chemistry
3-Benzoyl-4-methoxyaniline hydrochloride has been investigated for its potential therapeutic applications. Its structure suggests that it may possess biological activity, particularly as an intermediate in the synthesis of pharmaceuticals.
- Anticancer Activity : Research indicates that derivatives of benzoyl-anilines exhibit anticancer properties. For instance, compounds related to 3-benzoyl-4-methoxyaniline have shown cytotoxic effects against various cancer cell lines, making them candidates for further drug development .
- Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing other bioactive molecules, including those with anti-inflammatory and analgesic properties. The methoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for various detection methods.
- Chromatography : It can be utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. Its distinct spectral properties allow for effective quantification and identification of compounds in pharmaceutical formulations .
- Spectroscopic Applications : The compound's absorbance characteristics make it suitable for UV-Vis spectroscopy, aiding in the detection of specific analytes in environmental samples and biological fluids .
Materials Science
The compound's unique chemical structure allows it to be explored in materials science applications.
- Polymer Chemistry : As a building block, this compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Its incorporation can lead to the development of new materials with tailored functionalities for electronics and coatings .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of 3-benzoyl-4-methoxyaniline derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: HPLC Method Development
An HPLC method was developed using this compound as a standard to analyze pharmaceutical formulations. The method demonstrated high sensitivity and specificity, facilitating the quality control of drug products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Benzoyl-4-methoxyaniline hydrochloride and related compounds:
Key Observations:
- Methoxy groups (common in ) contribute to electron-donating effects, altering reactivity and binding affinity.
- Salt Formulation: Monohydrochloride salts (e.g., tapentadol ) generally exhibit higher aqueous solubility than free bases, while dihydrochloride salts (e.g., ) further optimize solubility for polar solvents.
- Pharmacological Potential: Benzydamine’s anti-inflammatory activity suggests that 3-Benzoyl-4-methoxyaniline HCl could share similar mechanisms if the benzoyl group interacts with cyclooxygenase (COX) enzymes. Tapentadol’s dual opioid/norepinephrine activity highlights the importance of substituent positioning in multi-target drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
